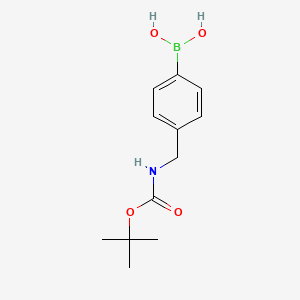

4-(N-Boc-aminomethyl)phenylboronic acid

Description

4-(N-Boc-aminomethyl)phenylboronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the para position of the phenyl ring. The Boc group serves as a temporary protective moiety for the amine, enabling controlled deprotection during multi-step syntheses. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, where its boronic acid group facilitates aryl-aryl bond formation, while the Boc group ensures stability under basic reaction conditions . Its molecular structure combines boronic acid's reactivity with the steric and electronic modulation provided by the Boc-aminomethyl substituent, making it valuable in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBGEKQUCSEECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397536 | |

| Record name | 4-(N-Boc-aminomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489446-42-6 | |

| Record name | 4-(N-Boc-aminomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 4-(N-Boc-aminomethyl)phenylboronic acid typically follows a three-step sequence: amine protection , aminomethyl group introduction , and boronic acid formation .

Amine Protection with Boc

The primary amine is protected with tert-butyloxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) or tert-butoxycarbonyl chloride (BocCl) in the presence of a base (e.g., triethylamine, Hünig’s base). This step prevents undesired side reactions during subsequent steps.

Example Protocol

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Boc₂O, Et₃N | Dichloromethane, 0–25°C, 2–4 hrs | 85–95% |

Aminomethyl Group Introduction

The aminomethyl group is introduced via nucleophilic substitution. A bromomethylphenyl intermediate reacts with a Boc-protected amine under basic conditions (e.g., K₂CO₃, NaH). Alternative methods include reductive amination or alkylation.

Key Reagents and Conditions

Boronic Acid Formation

The boronic acid group is introduced via Suzuki-Miyaura coupling or direct borylation .

Suzuki-Miyaura Coupling

Aryl halides (e.g., 4-bromotoluene) react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc).

Optimized Conditions

| Substrate | Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | KOAc | Dioxane/H₂O | 80–100°C | 80–90% |

Direct Borylation

Palladium-catalyzed direct borylation of aryl halides or C–H activation strategies are less common but reported for specific substrates.

Industrial Production Methods

Industrial synthesis emphasizes scalability, cost efficiency, and purity. Key adaptations include:

- Continuous Flow Reactors : For Suzuki coupling to minimize byproduct formation and improve heat management.

- Automated Purification : Ion-exchange chromatography or crystallization to avoid silica gel interactions with boronic acids.

- Catalyst Screening : High-throughput testing of Pd catalysts (e.g., PdCl₂(dppf)) to optimize reaction rates.

Industrial Workflow

- Amine Protection : BocCl in THF with NaH (0–25°C, 1–2 hrs).

- Aminomethyl Group Addition : Bromomethylphenyl intermediate + Boc-amine in DMF/K₂CO₃ (80°C, 12 hrs).

- Borylation : Pd-catalyzed coupling with B₂pin₂ (dioxane/H₂O, 100°C, 6 hrs).

- Pinacol Esters : In situ protection with pinacol to stabilize boronic acid.

Reaction Optimization and Challenges

Spectroscopic Characterization

Key techniques for verifying structure and purity:

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR | δ 1.4 ppm (tert-butyl), δ 4.2–4.5 ppm (CH₂N) | |

| ¹⁹F NMR | δ -110 ppm (if fluorinated analogs) | |

| HRMS | [M+H]⁺ = 333.23 (C₁₈H₂₈BNO₄) |

Comparative Analysis of Analogues

Analyse Des Réactions Chimiques

Types of Reactions: 4-(N-Boc-aminomethyl)phenylboronic acid primarily undergoes substitution reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction forms carbon-carbon bonds between the aromatic carbon on the phenyl ring and another aryl or vinyl halide using a palladium catalyst.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Deprotection Reactions: Acidic conditions to remove the Boc protecting group.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Deprotection: Conversion to 4-aminomethylphenylboronic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(N-Boc-aminomethyl)phenylboronic acid is utilized in the design and synthesis of novel pharmaceuticals. Its boronic acid functionality allows for the formation of reversible covalent bonds with diols, which is crucial for drug development targeting enzymes and receptors.

Case Study: Thymidine Mimetics Development

In a study focused on developing thymidine mimetics, this compound was employed to enhance the potency of inhibitors. The incorporation of this compound led to a four-fold increase in activity compared to previous analogs. The study highlighted the importance of the para-amino methyl group in facilitating favorable interactions with protein residues, significantly impacting the binding affinity of the designed compounds .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the functionalization of peptides and proteins. Its ability to undergo various chemical transformations makes it a valuable reagent in synthetic methodologies.

Peptide Functionalization Techniques

Recent methodologies have demonstrated the effective use of this compound in solid-phase and solution-phase peptide synthesis. For instance, one approach involved selectively modifying cysteine residues using this boronic acid derivative, leading to successful peptide derivatization with high yields confirmed through mass spectrometry and NMR .

Materials Science

In materials science, this compound is explored for its potential in creating functional materials, including sensors and catalysts. Its unique properties enable it to participate in cross-linking reactions that form robust polymer networks.

Case Study: Sensor Development

Research has indicated that boronic acids can be integrated into polymer matrices to develop sensors for detecting saccharides. The lipophilic nature of derivatives like this compound enhances the transport properties of saccharides across membranes, showcasing its potential application in biosensing technologies .

Mécanisme D'action

4-(N-Boc-aminomethyl)phenylboronic acid itself does not have a known biological mechanism of action. Its primary function is as a chemical building block for the synthesis of more complex molecules with desired biological properties.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Boc-Protected Amino vs. Aminomethyl Derivatives

- 4-(N-Boc-amino)phenylboronic acid (MW: 237.06 g/mol, CAS 380430-49-9): Lacks the methylene spacer between the Boc-protected amine and the phenyl ring. It is widely used in synthesizing biaryl intermediates .

- 4-(N-Boc-aminomethyl)phenylboronic acid (CAS 330794-35-9 as pinacol ester): The aminomethyl group introduces a flexible spacer, improving solubility in polar organic solvents. This structural feature is critical in targeting enzymes or receptors requiring deeper binding pockets, as seen in its application for Pseudomonas aeruginosa thymidylate kinase inhibitors .

Bromomethyl and Carbamoyl Derivatives

- 4-Bromomethylphenylboronic acid : The bromine substituent enables nucleophilic substitution or further functionalization. Used in prodrug synthesis (e.g., hydrogen peroxide-activatable anticancer agents) . Unlike Boc-protected analogs, it lacks amine functionality, limiting its utility in pH-sensitive applications.

- 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid (CAS 405520-68-5, MW: 193.01 g/mol): The carbamoyl group enhances hydrogen-bonding capacity, making it suitable for biochemical sensors. However, the absence of a Boc group limits its stability in acidic environments .

Functional Group Influence on Reactivity and Stability

- Boc Protection : The Boc group stabilizes the amine during Suzuki reactions but requires acidic conditions (e.g., TFA) for deprotection. This contrasts with carbamoyl or bromomethyl derivatives, which lack such orthogonal protection .

- pH Sensitivity: The boronic acid group binds cis-diols (e.g., phenolic acids) optimally at pH ≥ 8.5. The Boc-aminomethyl group may locally buffer acidic byproducts, enhancing boronate complexation efficiency .

Medicinal Chemistry

- This compound: Used to synthesize imidazo[4,5-b]pyridin-2(3H)-one derivatives targeting bacterial thymidylate kinase, achieving 22% yield in a Pd-catalyzed coupling .

- 4-(N-Boc-amino)phenylboronic acid: Employed in synthesizing phenoxazine-pyrimidine TADF materials, where its boronic acid enables precise aryl-aryl bonding .

Materials Science

- Arylamine-functionalized phenylboronic acids (e.g., 4-(N,N-diphenylamino)phenylboronic acid): Utilized in emissive benzothiazole derivatives for organic electronics. The Boc-aminomethyl analog’s steric bulk could hinder π-π stacking, reducing emission efficiency compared to smaller substituents .

Biochemical Sensors

- 3-/4-PACPBA (propylaminocarbonylphenylboronic acids): Exhibit higher binding affinity for sialic acids than Boc-protected analogs due to their carbamoyl groups, which enhance water solubility and target interaction .

Activité Biologique

4-(N-Boc-aminomethyl)phenylboronic acid (CAS Number: 489446-42-6) is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and proteomics. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine, which enhances its stability and solubility, making it suitable for various biochemical applications.

- Molecular Formula : C₁₂H₁₈BNO₄

- Molecular Weight : 251.09 g/mol

- Melting Point : 204-206 °C

- Purity : Typically ≥ 95% in commercial preparations

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including enzymes and receptors. Notably, boronic acids have been shown to inhibit proteases by mimicking the transition state of peptide substrates, thereby blocking enzyme activity.

Inhibition of Enzymes

Research indicates that this compound exhibits inhibitory effects on specific proteases. For instance, studies have demonstrated that boronic acid derivatives can effectively inhibit furin, a proprotein convertase involved in the activation of many viral and cellular proteins. The inhibition mechanism involves the formation of a stable complex between the boronic acid and the active site of the enzyme, preventing substrate access.

Antibacterial Activity

In addition to its role as an enzyme inhibitor, this compound has been investigated for its antibacterial properties. A study highlighted its effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients. The compound's structure allows it to penetrate bacterial cell walls and interfere with essential metabolic processes.

Research Findings

- Binding Affinity Studies :

- Structure-Activity Relationship (SAR) :

-

Potential Applications :

- Beyond protease inhibition, this compound is being explored as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(N-Boc-aminomethyl)phenylboronic acid, and how is purity validated?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a boronic acid precursor reacts with a halogenated aromatic substrate. A Boc-protected amine group is introduced through sequential protection-deprotection steps. For example, in the synthesis of antiviral agents, this compound is coupled with benzylzinc reagents or aryl halides under palladium catalysis . Purification often involves reverse-phase HPLC or silica gel chromatography, with purity confirmed via / NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) (>95% purity threshold) .

Basic: How does the Boc-protecting group influence the reactivity of this compound in cross-coupling reactions?

The tert-butoxycarbonyl (Boc) group stabilizes the primary amine during acidic or basic reaction conditions, preventing undesired side reactions (e.g., oxidation or nucleophilic attack). However, the steric bulk of Boc may slow coupling kinetics in Suzuki-Miyaura reactions. Researchers should optimize catalyst systems (e.g., Pd(PPh) or SPhos ligands) and bases (e.g., NaCO or CsF) to enhance reaction efficiency . Post-coupling Boc deprotection is achieved with trifluoroacetic acid (TFA) or HCl in dioxane .

Advanced: How can researchers resolve contradictions in catalytic efficiency data for this compound in diverse solvent systems?

Discrepancies in catalytic activity often arise from solvent polarity, base strength, and boronic acid hydration. For instance:

- Aqueous systems : Boronic acids form reversible esters with diols, reducing effective concentration. Use co-solvents (e.g., THF:HO) and buffered pH (~7–9) to stabilize the reactive tetrahedral boronate form .

- Anhydrous systems : Elevated temperatures (~80–100°C) and polar aprotic solvents (DMF, DMSO) improve coupling yields but may risk Boc-group cleavage. Systematic screening using design of experiments (DoE) is recommended .

Advanced: What strategies mitigate instability of this compound under prolonged storage?

The compound is prone to hydrolysis and oxidation. Key stabilization methods include:

- Storage : Under inert gas (Ar/N) at −20°C in anhydrous solvents (e.g., dry THF) .

- Lyophilization : Convert to pinacol ester derivatives for enhanced shelf life, as boronate esters resist moisture-driven degradation .

- Quality control : Monitor boronic acid content via NMR or iodometric titration to detect decomposition .

Advanced: How is this compound applied in antiviral drug design, and what are the key bioassay considerations?

It serves as a building block for RNase H inhibitors (e.g., NAPHRHI) and viral entry inhibitors. In HCV studies, phenylboronic acid-functionalized nanoparticles (NPs) derived from this compound showed reduced cytotoxicity and blocked viral entry via carbohydrate-binding interactions. Bioassays require:

- Pseudovirus models : To safely evaluate inhibition without handling live pathogens .

- Dose-response curves : Assess IC values in hepatocyte cultures, accounting for NP size-dependent cellular uptake .

Advanced: How do electronic and steric effects of the Boc-aminomethyl group impact molecular docking studies?

Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that the Boc group alters the electron density of the boronic acid, modulating binding affinity to target proteins (e.g., viral proteases). Molecular docking (AutoDock Vina) should include:

- Flexible side chains : Account for Boc-group rotation.

- Solvent models : Implicit water models to simulate physiological conditions .

Basic: What safety protocols are critical when handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Spill management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.